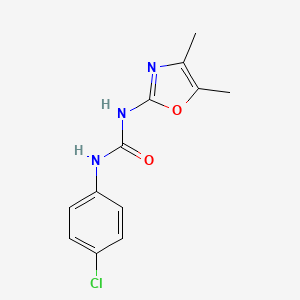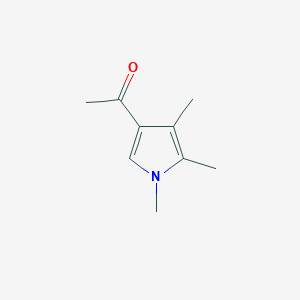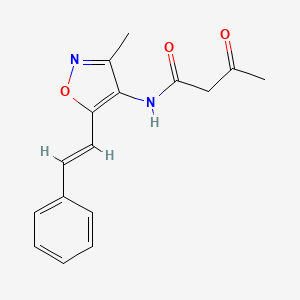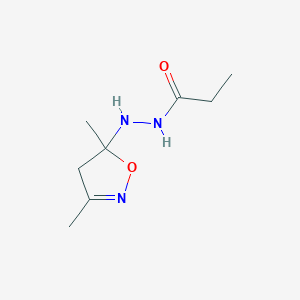
(4S,4'S)-2,2'-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a pent-4-yne bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The two oxazole rings are then coupled using a pent-4-yne linker. This step may involve palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction may produce dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(But-2-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Hex-5-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific pent-4-yne linker, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pent-4-yn-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H22N2O2/c1-3-14-23(2,21-24-19(15-26-21)17-10-6-4-7-11-17)22-25-20(16-27-22)18-12-8-5-9-13-18/h1,4-13,19-20H,14-16H2,2H3/t19-,20-/m1/s1 |
Clave InChI |
NZXSNEFCHPJQRY-WOJBJXKFSA-N |
SMILES isomérico |
CC(CC#C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CC(CC#C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


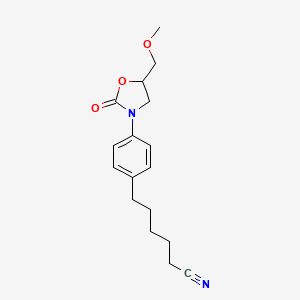
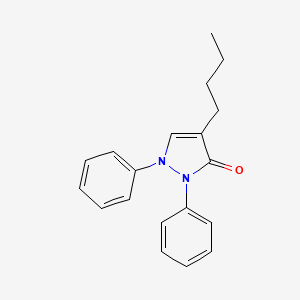
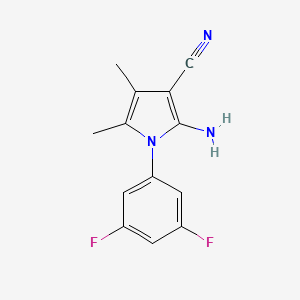
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/no-structure.png)
